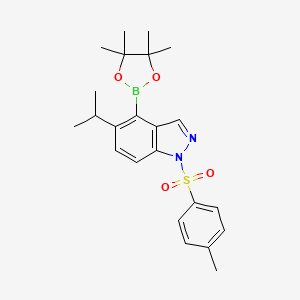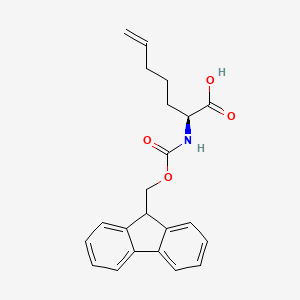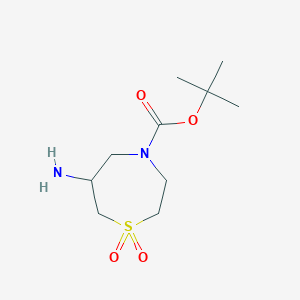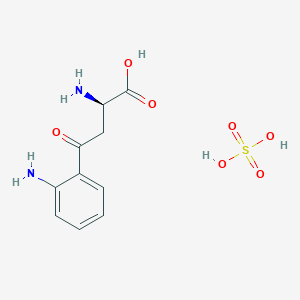
3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione
Descripción general
Descripción
“3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione”, also known as spirotetramat-ketohydroxy, is a pesticide transformation product . It is a synthetic substance and can be a metabolite of spirotetramat . The substance has a molecular mass of 317.39 .
Molecular Structure Analysis
The molecular formula of this compound is C18H23NO4 . The exact mass is 317.16300 . The structure is complex, with a spiro[4.5]decane core, a dimethylphenyl group, and a methoxy group .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Ritter Reaction Synthesis : This chemical compound can be synthesized through the Ritter reaction, where 1-(4-Methoxy-3,5-dimethylphenyl)-2-methylpropan-1-ol reacts with various nitriles in the presence of concentrated sulfuric acid. This reaction leads to the formation of spirocyclic systems and 3,4-dihydroisoquinoline derivatives, showcasing the versatility of this compound in organic synthesis (Rozhkova et al., 2013).
Design and Synthesis for Insecticidal Activity : Derivatives of this compound have been designed and synthesized, showing significant insecticidal activities against bean aphids and carmine spider mite. The structure-activity relationships of these derivatives reveal their potential as bioactive agents (Zhao et al., 2012).
Pharmacological Properties
Anticonvulsant Properties : Some derivatives of this compound have been studied for their anticonvulsant properties. The studies indicate significant efficacy in models like maximal electroshock and pentylenetetrazole tests, highlighting their potential in pharmacological applications (Kamiński et al., 2008).
Neurotoxic and Anticonvulsant Evaluation : Further studies on the anticonvulsant and neurotoxic properties of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives suggest their potential in neurological drug development (Obniska et al., 2006).
Material Science Applications
Molecular Structure Analysis in Crystallography : The compound's derivatives have been used in crystallography to study molecular structures. These studies aid in understanding the chemical and physical properties of materials, which is crucial in materials science (Jiang et al., 2016).
Corrosion Inhibition Properties : Spirocyclopropane derivatives, related to this compound, have shown effectiveness as corrosion inhibitors, suggesting potential applications in materials protection and engineering (Chafiq et al., 2020).
Biochemistry and Molecular Biology
- Enantioselective Microbial Reduction : The compound has been involved in studies of enantioselective microbial reduction. This aspect is significant in biochemical research, particularly in the study of chiral molecules and their biological activities (Patel et al., 2005).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Spirotetramat-keto-hydroxy, also known as 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione, is a second-generation insecticide developed by Bayer CropScience . The primary targets of this compound are pests on crops. It can effectively prevent egg hatching and larval development of pests on roots and leaves .
Mode of Action
The compound exhibits unique two-way internal absorption and transport properties . This allows it to be transported to any part of the plant, thereby interacting with its targets - the pests. The interaction results in the prevention of egg hatching and larval development, thereby protecting the crops from damage .
Pharmacokinetics
Its unique two-way internal absorption and transport properties suggest that it is well-absorbed and distributed throughout the plant .
Result of Action
The result of Spirotetramat-keto-hydroxy’s action is the effective control of pests for as long as two months . It achieves this by preventing egg hatching and larval development of pests on roots and leaves . This leads to a decrease in the pest population, thereby protecting the crops from damage.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Spirotetramat-keto-hydroxy. It’s worth noting that the compound exhibits environmental safety, which meets China’s pesticide requirements .
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-11-4-5-12(2)14(10-11)18(22)15(20)17(19-16(18)21)8-6-13(23-3)7-9-17/h4-5,10,13,22H,6-9H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVCVOLJZHNHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2(C(=O)C3(CCC(CC3)OC)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746766 | |
| Record name | 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172134-11-0 | |
| Record name | 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172134110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1172134-11-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2,5-DIMETHYLPHENYL)-3-HYDROXY-8-METHOXY-1-AZASPIRO(4.5)DECANE-2,4-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q79H8BRGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying spirotetramat-keto-hydroxy in the context of insecticide residue analysis in eggplant?
A1: Spirotetramat-keto-hydroxy is a key metabolite of spirotetramat, an insecticide commonly used in eggplant cultivation. The study by [] focused on developing a reliable method to simultaneously analyze spirotetramat, its metabolites (including spirotetramat-keto-hydroxy), and other insecticides in eggplant. This is important because regulatory agencies set maximum residue limits (MRLs) for both parent insecticides and their metabolites in food products to ensure consumer safety. Understanding the dissipation behavior and final residues of spirotetramat-keto-hydroxy in eggplant is crucial for assessing potential dietary exposure and ensuring compliance with established MRLs.
Q2: What analytical techniques were employed in the study to quantify spirotetramat-keto-hydroxy in eggplant samples?
A2: The researchers utilized a highly sensitive and specific analytical method based on high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) []. This technique allows for the separation, identification, and quantification of spirotetramat-keto-hydroxy and other target compounds even at trace levels within complex eggplant matrices. The use of HPLC-MS/MS ensures accurate and reliable measurement of spirotetramat-keto-hydroxy residues, supporting the study's objectives of evaluating dissipation patterns and final residue levels in eggplant.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B1401427.png)

![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)

